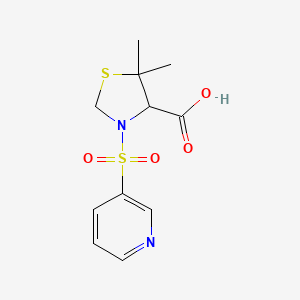![molecular formula C14H9ClN2OS B13897255 3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13897255.png)
3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a 4-chlorophenylsulfanyl group and a carbaldehyde functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .
化学反应分析
Types of Reactions
3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The 4-chlorophenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: 3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.
作用机制
The mechanism of action of 3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde primarily involves its interaction with kinase enzymes. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt various signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and are also investigated for their kinase inhibitory activity.
Pyrrolo[2,3-b]pyrazines: Similar in structure but with a pyrazine ring, these compounds are also explored for their potential as kinase inhibitors.
Uniqueness
3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of the 4-chlorophenylsulfanyl group, which can enhance its binding affinity and specificity towards certain kinases. This structural feature may provide an advantage in developing more selective and potent therapeutic agents .
属性
分子式 |
C14H9ClN2OS |
|---|---|
分子量 |
288.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H9ClN2OS/c15-9-3-5-10(6-4-9)19-13-11-2-1-7-16-14(11)17-12(13)8-18/h1-8H,(H,16,17) |
InChI 键 |
AVZBCRVPUDJPPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(NC(=C2SC3=CC=C(C=C3)Cl)C=O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13897202.png)
![Thieno[3,2-b]pyridine;hydrochloride](/img/structure/B13897209.png)
![6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13897217.png)
![Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13897220.png)


![2,4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B13897232.png)

![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13897240.png)


![3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride](/img/structure/B13897251.png)
![2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine](/img/structure/B13897253.png)
